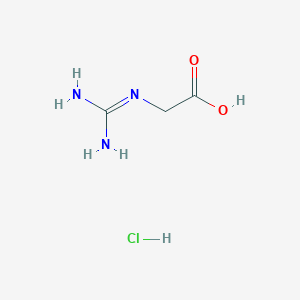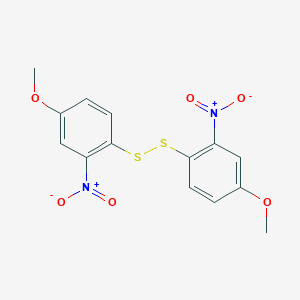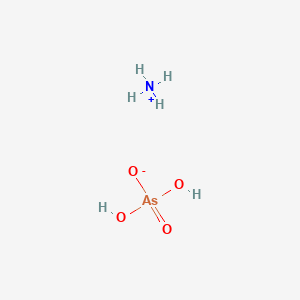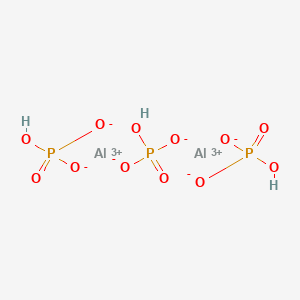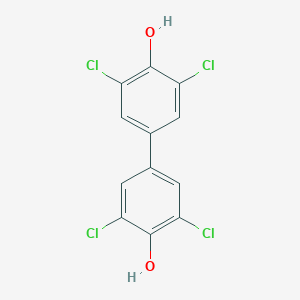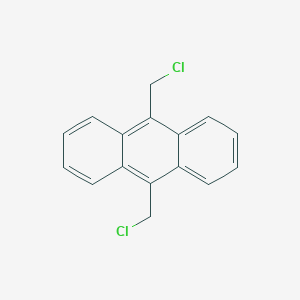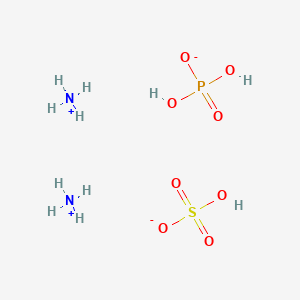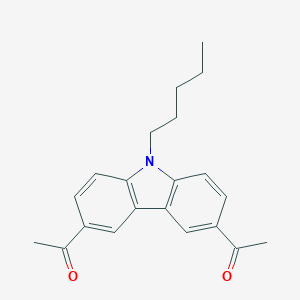
3,6-Diacetyl-9-pentyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diacetyl-9-pentyl-9H-carbazole, also known as DAPC, is a carbazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent.
作用機序
The mechanism of action of 3,6-Diacetyl-9-pentyl-9H-carbazole is not fully understood. However, it is believed that 3,6-Diacetyl-9-pentyl-9H-carbazole interacts with lipid membranes and forms aggregates, which results in changes in the fluorescence properties of the compound. This property of 3,6-Diacetyl-9-pentyl-9H-carbazole has been utilized in various fluorescence-based assays.
生化学的および生理学的効果
3,6-Diacetyl-9-pentyl-9H-carbazole has been shown to have no significant toxicity in vitro. However, its effects on living organisms are not fully understood. Studies have shown that 3,6-Diacetyl-9-pentyl-9H-carbazole can interact with lipid membranes and alter their properties. Additionally, 3,6-Diacetyl-9-pentyl-9H-carbazole has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the major advantages of using 3,6-Diacetyl-9-pentyl-9H-carbazole in lab experiments is its ability to act as a fluorescent probe. This property of 3,6-Diacetyl-9-pentyl-9H-carbazole has been utilized in various fluorescence-based assays. Additionally, 3,6-Diacetyl-9-pentyl-9H-carbazole has been shown to have no significant toxicity in vitro. However, one of the limitations of using 3,6-Diacetyl-9-pentyl-9H-carbazole is its limited solubility in water, which can make it challenging to use in aqueous solutions.
将来の方向性
There are several future directions for research on 3,6-Diacetyl-9-pentyl-9H-carbazole. One potential area of research is the development of new synthetic methods for 3,6-Diacetyl-9-pentyl-9H-carbazole that can improve its solubility in water. Additionally, research can be conducted to further understand the mechanism of action of 3,6-Diacetyl-9-pentyl-9H-carbazole and its interactions with lipid membranes. Furthermore, 3,6-Diacetyl-9-pentyl-9H-carbazole can be explored as a potential therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 3,6-Diacetyl-9-pentyl-9H-carbazole is a carbazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 3,6-Diacetyl-9-pentyl-9H-carbazole involves a multi-step process, and its scientific research applications include its use as a fluorescent probe and a potential therapeutic agent. Although the mechanism of action of 3,6-Diacetyl-9-pentyl-9H-carbazole is not fully understood, it has been shown to have anti-inflammatory and antioxidant properties. While 3,6-Diacetyl-9-pentyl-9H-carbazole has several advantages for lab experiments, its limited solubility in water is a major limitation. Future research on 3,6-Diacetyl-9-pentyl-9H-carbazole can focus on developing new synthetic methods, understanding its mechanism of action, and exploring its potential therapeutic applications.
合成法
The synthesis of 3,6-Diacetyl-9-pentyl-9H-carbazole involves a multi-step process that begins with the reaction of carbazole with acetic anhydride to form 3,6-diacetylcarbazole. This intermediate is then reacted with pentylamine in the presence of a catalyst to form 3,6-diacetyl-9-pentylcarbazole. Finally, this compound is subjected to a deacetylation reaction to produce 3,6-diacetyl-9-pentyl-9H-carbazole.
科学的研究の応用
3,6-Diacetyl-9-pentyl-9H-carbazole has been extensively studied for its potential applications in various fields. One of the most significant applications of 3,6-Diacetyl-9-pentyl-9H-carbazole is in the field of fluorescence microscopy. 3,6-Diacetyl-9-pentyl-9H-carbazole has been used as a fluorescent probe to visualize lipid droplets in cells. Additionally, 3,6-Diacetyl-9-pentyl-9H-carbazole has been used as a fluorescent sensor for the detection of metal ions and pH changes in biological systems.
特性
CAS番号 |
10511-39-4 |
|---|---|
製品名 |
3,6-Diacetyl-9-pentyl-9H-carbazole |
分子式 |
C21H23NO2 |
分子量 |
321.4 g/mol |
IUPAC名 |
1-(6-acetyl-9-pentylcarbazol-3-yl)ethanone |
InChI |
InChI=1S/C21H23NO2/c1-4-5-6-11-22-20-9-7-16(14(2)23)12-18(20)19-13-17(15(3)24)8-10-21(19)22/h7-10,12-13H,4-6,11H2,1-3H3 |
InChIキー |
ONKOWYDIQMQTBF-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
正規SMILES |
CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
同義語 |
3,6-Diacetyl-9-pentyl-9H-carbazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)
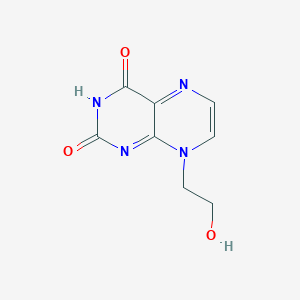
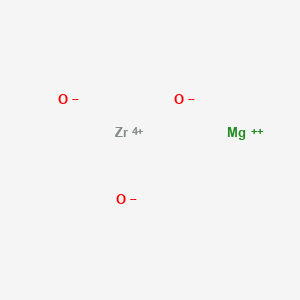
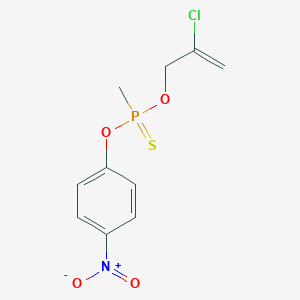
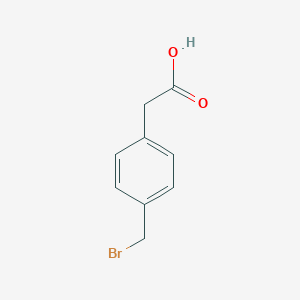
![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
